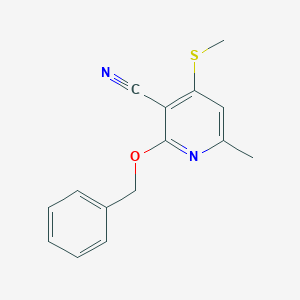![molecular formula C13H10F2S2 B13697692 Bis[(4-fluorophenyl)thio]methane CAS No. 370-82-1](/img/structure/B13697692.png)
Bis[(4-fluorophenyl)thio]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-fluorophenyl)thio]methane is an organosulfur compound characterized by the presence of two 4-fluorophenyl groups attached to a central sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)thio]methane typically involves the reaction of 4-fluorothiophenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a thioether linkage between the 4-fluorophenyl groups and the central methylene group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-fluorophenyl)thio]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(4-fluorophenyl)thio]methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis[(4-fluorophenyl)thio]methane involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-fluorophenyl)methane
- 4,4’-Difluorodiphenylmethane
- 4,4’-Difluorodiphenylamine
Uniqueness
Bis[(4-fluorophenyl)thio]methane is unique due to the presence of sulfur in its structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs
Propiedades
Número CAS |
370-82-1 |
|---|---|
Fórmula molecular |
C13H10F2S2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-fluoro-4-[(4-fluorophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H10F2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 |
Clave InChI |
WADLRSYHSZSPNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)SCSC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




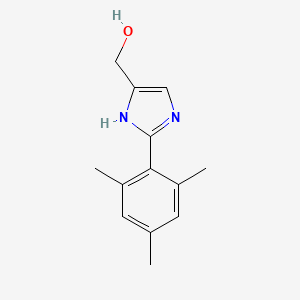
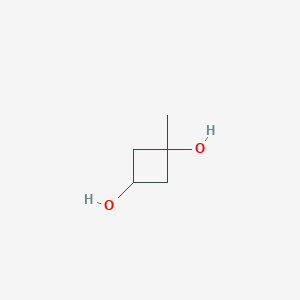

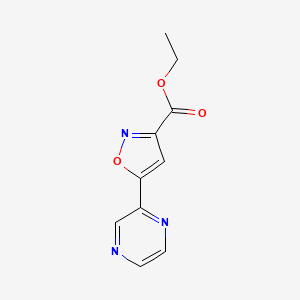
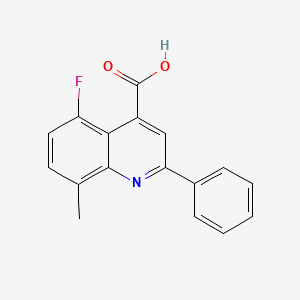
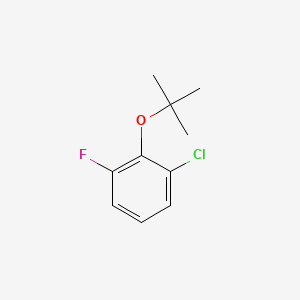
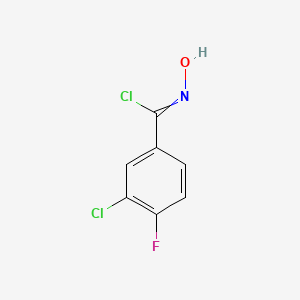

![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
